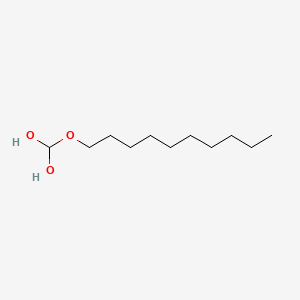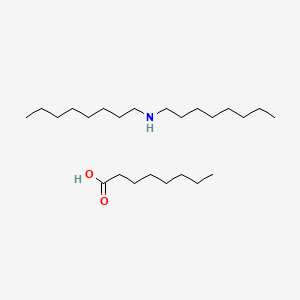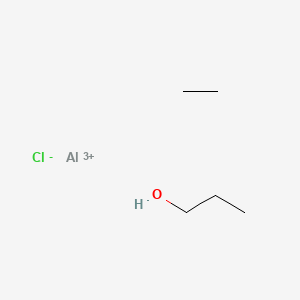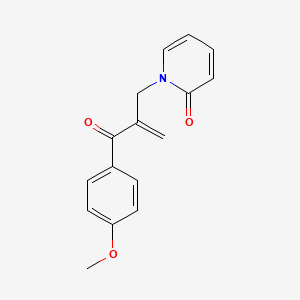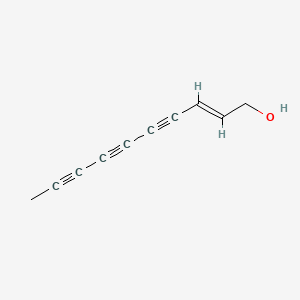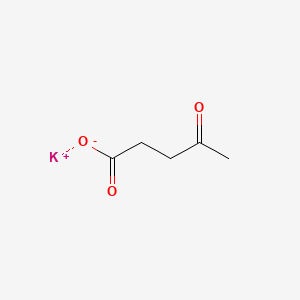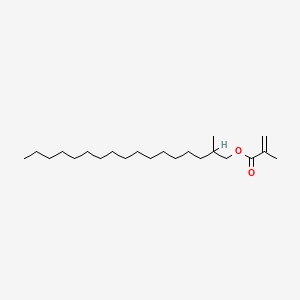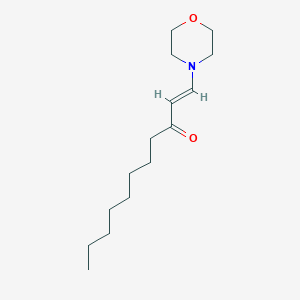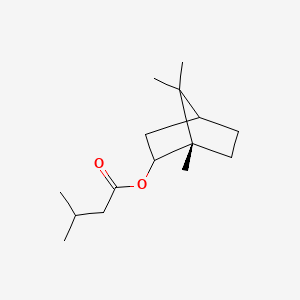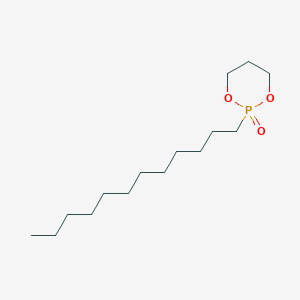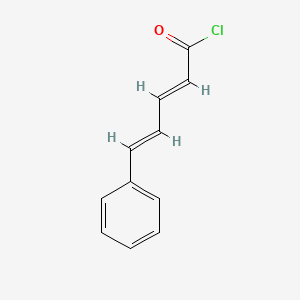
2,4-Pentadienoyl chloride, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadienoyl chloride, 5-phenyl- is an organic compound with the molecular formula C11H9ClO. It is a derivative of pentadienoyl chloride, where a phenyl group is attached to the fifth carbon of the pentadienoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoyl chloride, 5-phenyl- typically involves the reaction of 5-phenyl-2,4-pentadienoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, resulting in the formation of 2,4-Pentadienoyl chloride, 5-phenyl-.
Industrial Production Methods
In an industrial setting, the production of 2,4-Pentadienoyl chloride, 5-phenyl- follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving the use of advanced distillation techniques to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentadienoyl chloride, 5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: The compound can participate in addition reactions due to the presence of conjugated double bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with 2,4-Pentadienoyl chloride, 5-phenyl- to form corresponding amides, esters, and thioesters.
Catalysts: Catalysts like palladium or platinum can be used to facilitate addition reactions.
Oxidizing and Reducing Agents: Agents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pentadienoyl derivatives, which can be further utilized in various chemical synthesis processes.
Scientific Research Applications
2,4-Pentadienoyl chloride, 5-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pentadienoyl chloride, 5-phenyl- involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of conjugated double bonds and the acyl chloride group.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienoyl chloride: Lacks the phenyl group, making it less reactive in certain reactions.
5-Phenyl-2,4-pentadienoic acid: The carboxylic acid form of the compound, which is less reactive compared to the acyl chloride.
2,4-Hexadienoyl chloride: Similar structure but with an additional carbon, leading to different reactivity and applications.
Uniqueness
2,4-Pentadienoyl chloride, 5-phenyl- is unique due to the presence of both the phenyl group and the acyl chloride group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
100636-30-4 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI Key |
VBSYMODXUFYOLA-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


